molecular formula C20H18FN3O4 B2759285 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide CAS No. 1207021-33-7

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide

Cat. No. B2759285
CAS RN: 1207021-33-7
M. Wt: 383.379
InChI Key: AWOFWQYNDNORJV-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of various derivatives that demonstrate significant scientific interest. For example, the synthesis of herbicidal ZJ0273, a broad-spectrum herbicidal ingredient used in China for weed control in oilseed rape, showcases the utilization of similar pyrimidinyl compounds. The synthesis process involves multi-step reactions yielding compounds that serve as radiotracers in studies on metabolism, mode of action, environmental behavior, and fate of herbicides (Yang et al., 2008).

Herbicidal Activity

Further exploration into the herbicidal applications reveals the development of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides. These compounds, synthesized through multistep reactions, displayed moderate to good selective herbicidal activity against specific plant species, indicating the potential for agricultural applications (Liu & Shi, 2014).

Molecular Pharmacology

In the realm of molecular pharmacology and medicinal chemistry, derivatives of similar pyrimidinyl compounds have been investigated for various biological activities. For instance, studies on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography highlight the potential for diagnostic applications in neurodegenerative disorders (Fookes et al., 2008).

Environmental and Analytical Chemistry

Compounds like "3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide" also find applications in environmental and analytical chemistry. For example, the synthesis of deuterated forms of herbicidal ingredients, including ZJ0273, for use as tracers in metabolism and degradation studies, indicates their importance in understanding environmental fate and behavior of agrochemicals (Yang & Lu, 2010).

properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c21-15-4-6-16(7-5-15)28-17-3-1-2-14(12-17)13-22-18(25)8-10-24-11-9-19(26)23-20(24)27/h1-7,9,11-12H,8,10,13H2,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFWQYNDNORJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide

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